![molecular formula C19H25N3O6S B2573659 N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-50-1](/img/no-structure.png)
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Quinazoline derivatives are synthesized through various chemical reactions involving compounds with similar structural features to N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. For instance, the synthesis of quino[1,2-c]quinazolinium derivatives as analogs to the antitumor benzo[c]phenanthridine alkaloids showcases the chemical versatility and potential therapeutic applications of these compounds (Phillips & Castle, 1980). Similarly, reactions of anthranilamide with isocyanates leading to new quinazolinone derivatives highlight innovative approaches to expanding the chemical library of quinazoline-based molecules (Chern et al., 1988).
Biological Activity and Therapeutic Potential
The biological activity of quinazoline derivatives spans antitumor, antimicrobial, and antiviral properties. For instance, novel 4-anilinoquinazoline derivatives exhibit pro-apoptotic activity mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase in Ehrlich Ascites Carcinoma cells, suggesting potential as anticancer agents (Devegowda et al., 2016). Additionally, the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines for antimalarial activity underscore the therapeutic versatility of quinazoline compounds (Mizukawa et al., 2021).
Antiviral Research
The exploration of quinazoline derivatives extends to antiviral research, where novel sulfonamide hybrids demonstrate activity against respiratory and biodefense viruses. This highlights the potential of quinazoline compounds in contributing to treatments for infectious diseases (Selvam et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid with 2,2-dimethoxyethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid", "2,2-dimethoxyethylamine", "Coupling agent" ], "Reaction": [ "To a solution of 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid (1 equiv) in anhydrous DMF, add the coupling agent (1.2 equiv) and stir for 10 minutes at room temperature.", "Add 2,2-dimethoxyethylamine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide as a white solid." ] } | |
CAS番号 |
688053-50-1 |
分子式 |
C19H25N3O6S |
分子量 |
423.48 |
IUPAC名 |
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C19H25N3O6S/c1-25-17(26-2)10-20-16(23)6-4-3-5-7-22-18(24)12-8-14-15(28-11-27-14)9-13(12)21-19(22)29/h8-9,17H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,29) |
InChIキー |
RDWCNCBLDCURAW-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



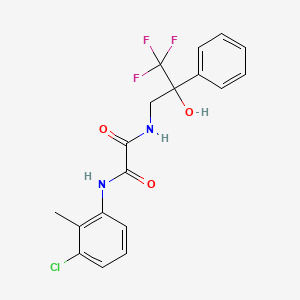
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)
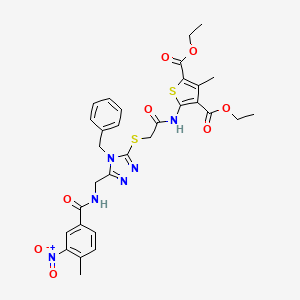
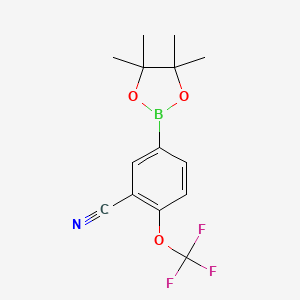
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
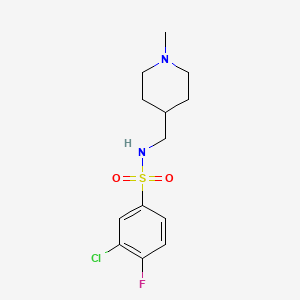
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2573586.png)
![1-(4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2573587.png)
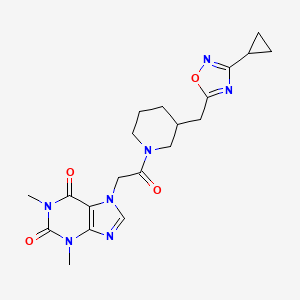
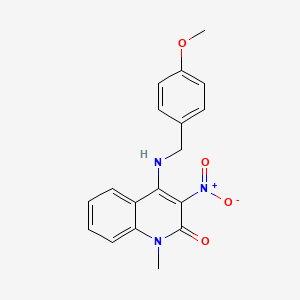
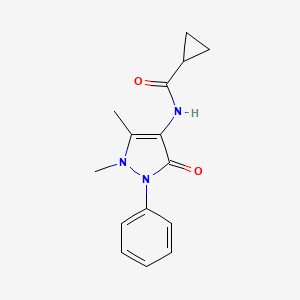
![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)
![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)